molecular formula C17H15N3O3 B2583127 2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880791-82-2

2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No. B2583127
CAS RN: 880791-82-2
M. Wt: 309.325
InChI Key: GUWLNEABGBDXKN-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, also known as MPPO, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Degradation and Environmental Impact

  • Advanced Oxidation Processes (AOPs) have been employed to treat acetaminophen (ACT) from aqueous media, generating different kinetics, mechanisms, and by-products. The study discusses ACT by-products, their biotoxicity, and proposed degradation pathways, utilizing the Fukui function for predicting reactive sites in the ACT molecule. The findings may enhance ACT degradation by AOP systems (Qutob et al., 2022).

Pharmacokinetics and Metabolism

  • Paracetamol's metabolism involves several pathways, including glucuronidation and oxidation, with genetic differences affecting susceptibility to toxicity and therapeutic efficacy. The review covers links between paracetamol metabolism and enzyme genotypes, highlighting differences in pain alleviation and toxicity risks (Zhao & Pickering, 2011).

Mechanisms of Action for Therapeutic Applications

  • The analgesic effect of acetaminophen is attributed to its metabolization to N-acylphenolamine (AM404), acting on receptors in the brain and spinal cord, suggesting new pain management techniques involving acetaminophen (Ohashi & Kohno, 2020).

Therapeutic Potential of Related Compounds

  • 1,3,4-Oxadiazole compounds, featuring a five-membered aromatic ring, exhibit a broad range of bioactivities due to effective binding with enzymes and receptors. The review discusses the therapeutic worth of 1,3,4-oxadiazole tailored compounds in medicinal chemistry, highlighting their development in treating various ailments (Verma et al., 2019).

Environmental Protection Strategies

  • Advanced strategies for the adsorptive elimination of acetaminophen from water are reviewed, emphasizing recent progress, findings, and future perspectives on ACT adsorption technologies. The review provides structured insights into the elimination of ACT, showcasing the highest potential materials and mechanisms involved (Igwegbe et al., 2021).

properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-7-5-6-10-14(12)22-11-15(21)18-17-16(19-23-20-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWLNEABGBDXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

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